molecular formula C10H8ClN2NaO2 B2866964 Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1706459-17-7

Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B2866964
CAS RN: 1706459-17-7
M. Wt: 246.63
InChI Key: LNLDVXJTUABCTG-UHFFFAOYSA-M
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Description

Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate, also known as CP 31398, is a synthetic compound that has been widely studied for its potential applications in cancer research. It is a small molecule that has been shown to have a range of biochemical and physiological effects, and has been investigated for its mechanism of action in order to better understand its potential uses in the laboratory.

Mechanism of Action

The exact mechanism of action of Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate 31398 is not fully understood, but it is believed to act as a DNA-binding agent. It has been shown to interact with the p53 tumor suppressor protein, which is involved in regulating cell growth and division. By binding to p53, Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate 31398 may be able to activate the protein and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate 31398 has a range of biochemical and physiological effects, including the ability to induce apoptosis, inhibit cell proliferation, and activate the p53 tumor suppressor protein. It has also been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate 31398 for lab experiments is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of cell death and exploring potential treatments for cancer. However, Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate 31398 is not without its limitations. It is a synthetic compound that may not accurately reflect the behavior of natural compounds in living organisms. Additionally, its mechanism of action is not fully understood, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate 31398. One area of focus could be on understanding its mechanism of action in more detail, in order to better understand its potential applications in cancer research. Another area of interest could be on exploring its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research could be done on the potential antioxidant properties of Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate 31398, and how these properties could be harnessed for therapeutic purposes.

Synthesis Methods

Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate 31398 can be synthesized using a number of different methods, including the reaction of 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid with sodium hydroxide. This reaction produces the sodium salt of the compound, which is more soluble and easier to work with in laboratory settings.

Scientific Research Applications

Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate 31398 has been widely studied for its potential applications in cancer research. It has been shown to have a range of effects on cancer cells, including the ability to induce apoptosis and inhibit cell proliferation. It has also been investigated for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

sodium;6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2.Na/c1-2-7-9(10(14)15)13-5-6(11)3-4-8(13)12-7;/h3-5H,2H2,1H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLDVXJTUABCTG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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